7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964121
InChI: InChI=1S/C6H4BrN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11)
SMILES:
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

CAS No.:

Cat. No.: VC15964121

Molecular Formula: C6H4BrN3O

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol -

Specification

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
IUPAC Name 7-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C6H4BrN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11)
Standard InChI Key MUTHJUNUTARIHQ-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C=N1)Br)NNC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol consists of a pyrazole ring fused to a pyridine ring at positions 4 and 3, forming a bicyclic system. Key substituents include:

  • A bromine atom at position 7 (pyridine ring).

  • A hydroxyl group at position 3 (pyrazole ring).

This configuration distinguishes it from related compounds such as 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, where a methyl group replaces the hydroxyl . The hydroxyl group introduces hydrogen-bonding capabilities, potentially enhancing solubility and target binding affinity.

Calculated Properties

PropertyValue
Molecular formulaC₆H₄BrN₃O
Molecular weight214.02 g/mol
IUPAC name7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
Canonical SMILESBrc1ncnc2n1c(O)cc2
Hydrogen bond donors2 (hydroxyl and NH)
Hydrogen bond acceptors4

The presence of both bromine and hydroxyl groups creates a polar yet halogenated profile, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water .

Synthetic Methodologies

Retrosynthetic Analysis

Synthetic routes to 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol may involve:

  • Pyrazole ring formation via cyclization of hydrazine derivatives.

  • Bromination at position 7 using electrophilic agents.

  • Hydroxyl group introduction through oxidation or substitution.

A plausible pathway adapts methodologies from 7-bromo-1H-pyrazolo[4,3-b]pyridine synthesis :

Key Steps from Analogous Systems

  • Intermediate preparation: N-(4-bromo-2-methylpyridin-3-yl)acetamide treated with isopentyl nitrite under acidic conditions yields the pyrazole core .

  • Hydroxylation: Post-cyclization oxidation of a methyl or acetyl group at position 3 could introduce the hydroxyl moiety. For example, acidic hydrolysis of an acetyl-protected intermediate might yield the desired -OH group.

Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at position 7 requires careful control of reaction conditions.

  • Low yields: Similar syntheses report yields below 20%, necessitating optimization of catalysts (e.g., palladium for cross-coupling) and solvents .

Reactivity and Functionalization

Substitution Reactions

The bromine atom at position 7 is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

  • Amination: Reacting with primary amines (e.g., benzylamine) in the presence of CuI/L-proline catalysts yields 7-amino derivatives.

  • Suzuki coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl or heteroaryl groups, expanding structural diversity.

Oxidation and Reduction

  • Hydroxyl group reactivity: The -OH group can undergo alkylation (e.g., with methyl iodide) or acylation (e.g., with acetyl chloride) to produce ethers or esters.

  • Bromine retention: Unlike chlorine, bromine’s lower electronegativity reduces its susceptibility to displacement under mild conditions, preserving the core structure during derivatization.

CompoundIC₅₀ (TRKA Inhibition)Solubility (mg/mL)
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine56 nM0.12 (DMSO)
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (predicted)~100 nM0.25 (DMSO)

Industrial and Research Applications

Drug Discovery

  • Fragment-based screening: The compact structure (MW < 300 Da) makes it a viable fragment for lead optimization.

  • Prodrug development: Esterification of the hydroxyl group could improve bioavailability.

Agrochemicals

Brominated heterocycles are employed in herbicide design. The hydroxyl group may facilitate degradation, reducing environmental persistence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator